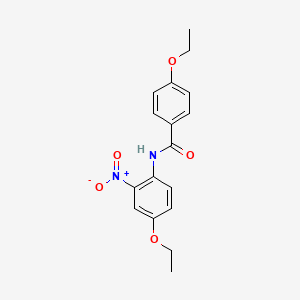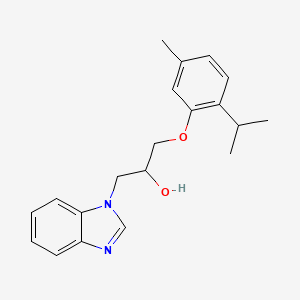
4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide, commonly known as ENB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 357.4 g/mol.
Scientific Research Applications
ENB has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, antifungal, and anticancer properties. ENB has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, ENB has been used in the synthesis of novel compounds with potential applications in drug discovery.
Mechanism of Action
The mechanism of action of ENB is not fully understood. However, it has been suggested that ENB exerts its antimicrobial and antifungal effects by inhibiting the growth and replication of microorganisms. ENB has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
ENB has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. ENB has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, ENB has been found to have a low toxicity profile, indicating that it may be safe for use in various applications.
Advantages and Limitations for Lab Experiments
ENB has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and has a high yield. Additionally, ENB has been found to have a low toxicity profile, making it safe for use in various applications. However, ENB has some limitations for lab experiments. It has limited solubility in water, which may make it difficult to use in certain applications. Additionally, ENB may not be effective against all microorganisms, limiting its potential applications.
Future Directions
There are several future directions for research on ENB. One potential area of research is the development of novel compounds based on ENB with enhanced antimicrobial, antifungal, or anticancer properties. Additionally, ENB may have potential applications in the field of environmental science, such as the detection and removal of metal ions from contaminated water sources. Further studies are needed to fully understand the mechanism of action of ENB and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It can be synthesized using a simple and efficient method and has been found to possess antimicrobial, antifungal, and anticancer properties. ENB has several advantages for use in lab experiments, but also has some limitations. Future research is needed to fully understand the potential applications of ENB in various fields of scientific research.
Synthesis Methods
ENB can be synthesized using a simple and efficient method involving the reaction of 4-ethoxy-2-nitroaniline with benzoyl chloride in the presence of a base. The reaction yields 4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide as the final product. This method is advantageous due to its simplicity and high yield of the desired product.
properties
IUPAC Name |
4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-13-7-5-12(6-8-13)17(20)18-15-10-9-14(24-4-2)11-16(15)19(21)22/h5-11H,3-4H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELRWSANBIXMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)

![N-(4-bromophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4897914.png)
![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)
![6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)
![N-[3-(4-fluorophenoxy)propyl]-1-butanamine](/img/structure/B4897937.png)
![3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4897945.png)


![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897954.png)


![9-[4-(diisopropylamino)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B4897983.png)
![N-(4-fluorobenzyl)-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4897989.png)